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Compound of Interest

Compound Name: (2,5-dichlorophenyl)methanol

Cat. No.: B146531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,5-
dichlorophenyl)methanol (CAS No: 34145-05-6), a key intermediate in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these

spectra.

Spectroscopic Data Summary
The structural and electronic properties of (2,5-dichlorophenyl)methanol have been

characterized using several spectroscopic techniques. The quantitative data are summarized in

the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The assignments for (2,5-dichlorophenyl)methanol are presented in

Table 1.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.48 d 1H Ar-H (H6)

7.26 d 1H Ar-H (H3)

7.19 dd 1H Ar-H (H4)

4.72 s 2H CH₂

2.45 s (broad) 1H OH

Table 1: ¹H NMR spectral data for (2,5-dichlorophenyl)methanol in CDCl₃.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The

predicted chemical shifts are detailed in Table 2.

Chemical Shift (δ) ppm Assignment

139.5 Ar-C (C1)

132.8 Ar-C (C2)

130.5 Ar-CH (C4)

129.2 Ar-CH (C6)

128.8 Ar-CH (C3)

128.0 Ar-C (C5)

62.5 CH₂

Table 2: Predicted ¹³C NMR spectral data for (2,5-dichlorophenyl)methanol.

Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on the

absorption of infrared radiation. Key absorption bands are listed in Table 3, derived from the
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NIST gas-phase IR spectrum.[1]

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3650 Medium O-H stretch (free)

3080 Medium C-H stretch (aromatic)

2940 Medium C-H stretch (aliphatic)

1590, 1470 Strong C=C stretch (aromatic)

1400 Medium O-H bend

1130 Strong C-O stretch

820 Strong C-H bend (out-of-plane)

710 Strong C-Cl stretch

Table 3: Key IR absorption bands for (2,5-dichlorophenyl)methanol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The expected major peaks in the electron ionization (EI) mass spectrum are

shown in Table 4.

m/z Relative Intensity (%)
Assignment of Fragment
Ion

176 65 [M]⁺ (Molecular Ion, ³⁵Cl₂)

178 42 [M+2]⁺ (Isotope Peak, ³⁵Cl³⁷Cl)

180 7 [M+4]⁺ (Isotope Peak, ³⁷Cl₂)

141 100 [M-Cl]⁺

113 50 [C₇H₆OCl]⁺ - H₂O

77 45 [C₆H₅]⁺
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Table 4: Principal mass spectral data for (2,5-dichlorophenyl)methanol.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of (2,5-dichlorophenyl)methanol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry NMR tube.

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.0

ppm).

Instrument Setup:

The spectra are acquired on a 400 MHz NMR spectrometer.

The probe is tuned to the respective frequencies for ¹H and ¹³C nuclei.

The magnetic field is shimmed to ensure high homogeneity.

Data Acquisition Parameters:

¹H NMR:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 45°

Spectral width: 16 ppm
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¹³C NMR:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: 240 ppm

Data Processing:

A Fourier transform is applied to the acquired Free Induction Decay (FID).

The resulting spectrum is phase-corrected.

The baseline is corrected to be flat.

The spectrum is referenced to the TMS signal at 0.0 ppm.

IR Spectroscopy Protocol
For solid samples like (2,5-dichlorophenyl)methanol, the thin solid film method is commonly

employed.

Sample Preparation:

Dissolve a small amount (approx. 10 mg) of (2,5-dichlorophenyl)methanol in a few

drops of a volatile solvent such as dichloromethane.

Place a single, clean salt plate (NaCl or KBr) on a clean surface.

Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving

a thin film of the compound on the plate.

Data Acquisition:

Place the salt plate in the sample holder of an FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

transmittance or absorbance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry Protocol
Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively

small, volatile organic molecules.

Sample Introduction:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in a high vacuum environment.

Ionization:

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV).

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment in a

characteristic pattern.

Mass Analysis:

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).

Detection:
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An electron multiplier detector records the abundance of each ion.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each

ion.

Visualization of Spectroscopic Workflow
The logical flow for the spectroscopic analysis and structural elucidation of (2,5-
dichlorophenyl)methanol is depicted in the following diagram.
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Workflow for Spectroscopic Analysis of (2,5-dichlorophenyl)methanol
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Caption: Logical workflow for the spectroscopic analysis of (2,5-dichlorophenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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